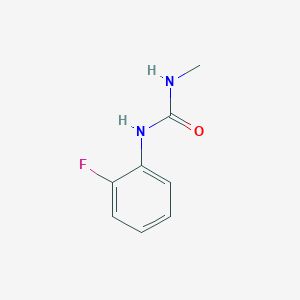

1-(2-fluorophenyl)-3-methylurea

Beschreibung

1-(2-Fluorophenyl)-3-methylurea is a substituted urea derivative characterized by a fluorine atom at the ortho position of the phenyl ring and a methyl group attached to the urea backbone. This compound belongs to the arylurea family, which is notable for its diverse applications in agrochemicals, pharmaceuticals, and material science. Its structure (C₈H₉FN₂O) combines electronic and steric effects due to the fluorine substituent, influencing reactivity, solubility, and biological activity .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHHKGGVOQEHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350306 | |

| Record name | N-(2-fluorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-07-3 | |

| Record name | N-(2-fluorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-methylurea typically involves the reaction of 2-fluoroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Fluoroaniline+Methyl Isocyanate→1-(2-Fluorophenyl)-3-methylurea

Industrial Production Methods: In an industrial setting, the production of 1-(2-fluorophenyl)-3-methylurea may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluorophenyl)-3-methylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of corresponding urea derivatives with oxidized fluorophenyl groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenylurea derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-fluorophenyl)-3-methylurea involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Phenyl-Urea Derivatives

The biological and physicochemical properties of arylurea derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility and Stability: The ortho-fluorine in 1-(2-fluorophenyl)-3-methylurea introduces steric hindrance, reducing hydrolysis rates compared to non-fluorinated analogs like 1-(4-isopropylphenyl)-3-methylurea . Chlorinated derivatives (e.g., 1-(3,4-dichlorophenyl)-3-methylurea) exhibit higher lipophilicity, contributing to bioaccumulation in adipose tissues .

- Synthetic Accessibility: Methylurea derivatives with simple alkyl or aryl groups (e.g., 1-(2-aminoethyl)-3-methylurea) are synthesized via straightforward urea-forming reactions, while complex variants (e.g., sulfamoylphenyl derivatives) require multi-step protocols .

Biologische Aktivität

1-(2-Fluorophenyl)-3-methylurea is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics, specifically the presence of a fluorophenyl group and a methylurea moiety, suggest potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacokinetics, and applications in medicinal chemistry.

Chemical Structure and Properties

1-(2-Fluorophenyl)-3-methylurea can be synthesized through the reaction of 2-fluoroaniline with methyl isocyanate. The general reaction scheme is as follows:

This compound exhibits unique properties due to the fluorine substituent, which can influence its interaction with biological targets.

Research indicates that compounds similar to 1-(2-fluorophenyl)-3-methylurea may inhibit equilibrative nucleoside transporters (ENTs), which are critical for nucleotide synthesis and adenosine regulation. The presence of halogen substitutions in the fluorophenyl moiety enhances the inhibitory effects on ENT1 and ENT2, suggesting a structure-activity relationship (SAR) that is beneficial for therapeutic applications.

Biochemical Pathways

The biological activity of this compound extends to various biochemical pathways:

- Amino Acid Metabolism : It may affect amino acid routes.

- Vitamin Pathways : Particularly those involving B vitamins.

- Energetic Routes : Impacts on energy metabolism.

- Lipid Metabolism : Potential effects on lipid biosynthesis.

- Oxidative Pathways : Involvement in oxidative stress responses.

Pharmacokinetics

The pharmacokinetic profile of 1-(2-fluorophenyl)-3-methylurea suggests extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4. Other enzymes involved include CYP2B6, CYP2C19, CYP2D6, and SULT2A1. This extensive metabolism indicates potential interactions with other drugs metabolized by these pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of 1-(2-fluorophenyl)-3-methylurea and related compounds. For instance, structural modifications have been shown to enhance selectivity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and Huh7. The cytotoxicity profiles suggest that these compounds can induce apoptosis in cancer cells while maintaining a favorable safety profile compared to existing treatments like Sorafenib .

Antimicrobial Activity

Additionally, investigations into the antimicrobial properties of similar urea derivatives have indicated potential effectiveness against various bacterial strains. The presence of the fluorophenyl group may enhance membrane permeability, facilitating greater antimicrobial action.

Case Studies

Several case studies highlight the effectiveness of 1-(2-fluorophenyl)-3-methylurea in specific applications:

- Study on Hepatocellular Carcinoma : A series of compounds based on similar structures demonstrated significant inhibition of cell proliferation in Huh7 cells with a high selectivity index, indicating their potential as targeted cancer therapies .

- Antimicrobial Screening : Compounds with structural similarities were tested against multiple bacterial strains, showing promising results that warrant further investigation into their mechanisms and efficacy.

Comparison with Related Compounds

A comparative analysis with structurally related compounds reveals unique aspects of 1-(2-fluorophenyl)-3-methylurea:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(2-Fluorophenyl)-3-methylthiourea | Sulfur atom instead of oxygen | Antimicrobial activity |

| 1-(2-Fluorophenyl)-3-ethylurea | Ethyl group | Enhanced cytotoxicity |

| 1-(2-Fluorophenyl)-3-methylcarbamate | Carbamate group | Variable anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.